Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro-
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Overview
Description
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- is a compound belonging to the class of dinitromethylazines. The combination of the dinitromethyl group with an azine ring provides a foundation for the design of advanced energetic compounds .
Preparation Methods
The synthesis of Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- can be achieved through several methods:
Nitration of Alkylazines: The earliest reported synthesis involved the treatment of 4-ethylpyridine bis(methylol) derivative with nitric acid, resulting in the formation of 4-(1,1-dinitroethyl)-pyridine.
Cyclization Reactions: These involve dinitroaliphatic and heterocyclic compounds.
Nucleophilic Substitution: This method involves the action of dinitrocarbanions on azines.
Denitration of Trinitromethylazines: This method involves the removal of a nitro group from trinitromethylazines.
Functionalization Reactions: These reactions modify the dinitromethyl group or other substituents bonded to the azine ring.
Chemical Reactions Analysis
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- undergoes various chemical reactions:
Scientific Research Applications
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- involves its interaction with molecular targets and pathways. The dinitromethyl group plays a crucial role in its reactivity and interactions with other molecules . The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Pyridine, 4-(1,1-dinitroethyl)-1,4-dihydro-3-methyl-1-nitro- can be compared with other similar compounds, such as:
(Dinitromethyl)pyrimidines: These compounds share similar structural features and reactivity.
(Dinitromethyl)-1,3,5-triazines: These compounds are also used in the synthesis of energetic materials.
α-Halo-α,α-dinitroethyl derivatives: These compounds have similar chemical properties and applications.
Properties
CAS No. |
62322-18-3 |
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Molecular Formula |
C8H10N4O6 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
4-(1,1-dinitroethyl)-3-methyl-1-nitro-4H-pyridine |
InChI |
InChI=1S/C8H10N4O6/c1-6-5-9(12(17)18)4-3-7(6)8(2,10(13)14)11(15)16/h3-5,7H,1-2H3 |
InChI Key |
SOCSSXYVVBJZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=CC1C(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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